

Molecular weight and formula of Disperse Red 73

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An In-depth Technical Guide to **Disperse Red 73**: Molecular Properties and Toxicological Profile

This technical guide provides a comprehensive overview of the disperse dye, **Disperse Red** 73, with a focus on its chemical properties and toxicological profile, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Disperse Red 73 is a monoazo dye belonging to the single azo class of chemical structures.[1] It is primarily used in the textile industry for dyeing synthetic fibers, as well as in the plastics, printing, and paint industries.[2][3]

Table 1: Physicochemical Properties of Disperse Red 73



Property	Value	Reference
Molecular Formula	C18H16N6O2	[1][4][5][6]
Molecular Weight	348.36 g/mol	[1][4][5][6]
CAS Registry Number	16889-10-4	[1]
Appearance	Dark red powder/grain	[1][7]
Solubility	Soluble in ethanol, acetone, and benzene	[1][7]
Melting Point	149-150 °C	[6]

| Boiling Point | 614.2 ± 55.0 °C (Predicted) |[6] |

Manufacturing Process

The synthesis of **Disperse Red 73** involves a diazotization and coupling reaction. The manufacturing process consists of the diazotization of 2-Cyano-4-nitroaniline, which is then coupled with N-ethyl-N-cyanoethylaniline.[1][3]

Toxicological Profile

The toxicological profile of **Disperse Red 73** is of interest to researchers due to its potential for human and environmental exposure. Studies have indicated that this dye may exhibit cytotoxic and genotoxic effects.

Cytotoxicity

Disperse Red 73 has been shown to induce cytotoxicity in various cell lines. For instance, studies on HepG2 cells, a human liver cancer cell line, have demonstrated a reduction in cell viability upon exposure to the dye.

Genotoxicity

There is evidence to suggest that **Disperse Red 73** may have genotoxic potential. The Ames test, a bacterial reverse mutation assay, has been used to evaluate its mutagenicity.



Furthermore, the micronucleus assay has been employed to assess chromosomal damage in cells exposed to the dye.

Mechanism of Toxicity

While a specific signaling pathway for **Disperse Red 73** has not been fully elucidated in the available literature, studies suggest that its toxicity may be mediated through the induction of oxidative stress. This can lead to cellular damage, including lipid peroxidation and depletion of antioxidants like glutathione. Biochemical alterations in neurotransmission have also been observed in aquatic organisms exposed to this dye.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the toxicology of **Disperse Red 73**.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: This assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid). The test evaluates the ability of a substance to cause mutations that restore the bacterium's ability to synthesize histidine, allowing it to grow on a histidine-free medium.

Methodology:

- Strain Selection: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are selected.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
- Exposure: The bacterial strains are exposed to various concentrations of **Disperse Red 73**, along with positive and negative controls, in the presence or absence of the S9 mix.



- Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to grow without histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence is an indication of chromosomal damage.

Methodology:

- Cell Culture: A suitable cell line (e.g., human lymphocytes, HepG2) is cultured and exposed to various concentrations of **Disperse Red 73**.
- Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting
 in binucleated cells. This allows for the identification of cells that have completed one round
 of nuclear division.
- Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
- Scoring: The frequency of micronucleated cells is determined by microscopic examination of a large population of cells (typically 1000-2000 binucleated cells per concentration). An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.

HepG2 Cytotoxicity Assay

This assay is used to evaluate the cytotoxic effects of a compound on the human liver cell line, HepG2.



Principle: Cell viability is assessed using various indicators, such as membrane integrity (e.g., trypan blue exclusion), metabolic activity (e.g., MTT or WST-1 assay), or ATP content (e.g., CellTiter-Glo assay).

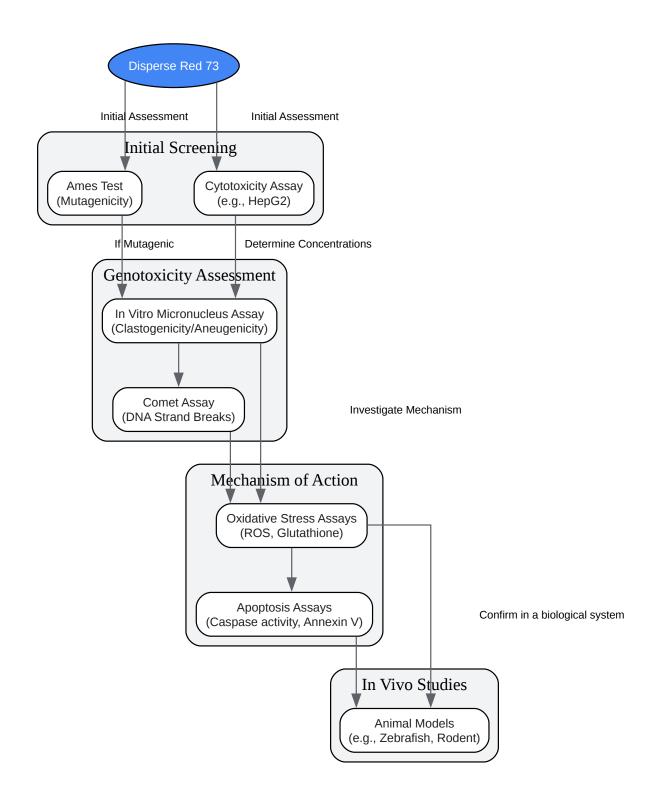
Methodology (MTT Assay Example):

- Cell Seeding: HepG2 cells are seeded in a 96-well plate and allowed to attach overnight.
- Compound Exposure: The cells are then treated with a range of concentrations of Disperse
 Red 73 for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
- Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).
- Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- Data Analysis: The absorbance values are proportional to the number of viable cells. The
 results are often expressed as a percentage of the control (untreated cells), and an IC50
 value (the concentration that inhibits 50% of cell growth) can be calculated.

Visualizations

The following diagram illustrates a logical workflow for the toxicological assessment of a chemical compound like **Disperse Red 73**.





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